(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one (5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one beta-Peltatin-beta-D-glucoside is a natural product found in Podophyllum peltatum and Bursera simaruba with data available.
Brand Name: Vulcanchem
CAS No.: 11024-59-2
VCID: VC7862021
InChI: InChI=1S/C28H32O13/c1-34-15-5-11(6-16(35-2)25(15)36-3)19-13-7-17-26(39-10-38-17)24(14(13)4-12-9-37-27(33)20(12)19)41-28-23(32)22(31)21(30)18(8-29)40-28/h5-7,12,18-23,28-32H,4,8-10H2,1-3H3/t12-,18+,19+,20-,21+,22-,23+,28-/m0/s1
SMILES: COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O
Molecular Formula: C28H32O13
Molecular Weight: 576.5 g/mol

(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

CAS No.: 11024-59-2

Cat. No.: VC7862021

Molecular Formula: C28H32O13

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one - 11024-59-2

Specification

CAS No. 11024-59-2
Molecular Formula C28H32O13
Molecular Weight 576.5 g/mol
IUPAC Name (5aR,8aR,9R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C28H32O13/c1-34-15-5-11(6-16(35-2)25(15)36-3)19-13-7-17-26(39-10-38-17)24(14(13)4-12-9-37-27(33)20(12)19)41-28-23(32)22(31)21(30)18(8-29)40-28/h5-7,12,18-23,28-32H,4,8-10H2,1-3H3/t12-,18+,19+,20-,21+,22-,23+,28-/m0/s1
Standard InChI Key PAIASCMUTMHGHU-WELBBKRVSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)COC3=O
SMILES COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetracyclic core comprising a benzofuro[6,5-f] benzodioxol system fused to a tetrahydro-5H-isobenzofuran moiety. Key structural elements include:

  • Aryl methoxy groups: Three methoxy (-OCH₃) substituents at positions 3,4,5 on the phenyl ring enhance lipophilicity and influence π-π stacking interactions.

  • Glycosidic linkage: A β-D-glucopyranosyl unit attached via an ether bond at position 4, contributing to water solubility and biological recognition.

  • Stereogenic centers: Eight chiral centers (5aS,8aS,9R configuration) dictate its three-dimensional conformation and biological activity.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₂₈H₃₂O₁₃
Molecular Weight576.5 g/mol
IUPAC Name(5aR,8aR,9R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[6,5-f] benzodioxol-8-one
CAS Registry11024-59-2
XLogP31.2 (predicted)
Hydrogen Bond Donors7
Hydrogen Bond Acceptors13

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 600 MHz, DMSO-d₆) reveals critical structural insights:

  • Aromatic protons: δ 6.82 (s, 2H, H-2/H-6 of trimethoxyphenyl)

  • Glycosyl protons: δ 4.98 (d, J=7.8 Hz, H-1'), δ 3.85-3.15 (m, sugar protons)

  • Methoxy groups: δ 3.79 (s, 6H), δ 3.73 (s, 3H)

Mass spectral analysis (HR-ESI-MS) shows a molecular ion peak at m/z 577.1894 [M+H]⁺, confirming the molecular formula.

Synthesis and Modification

Biosynthetic Pathways

The compound is typically obtained through semi-synthetic modification of podophyllotoxin derivatives, employing enzymatic glycosylation strategies:

  • Core isolation: Podophyllotoxin (CAS 518-28-5) extracted from Podophyllum species serves as the starting material .

  • Selective oxidation: C-8 ketone formation using Jones reagent (CrO₃/H₂SO₄) under controlled conditions.

  • Glycosylation: UDP-glucose-dependent glycosyltransferases catalyze the attachment of the glucosyl moiety at C-4.

Table 2: Key Synthetic Parameters

ParameterOptimal Conditions
Glycosylation Yield68% (enzymatic)
Reaction Time72 hrs (biocatalytic)
PurificationRP-HPLC (C18, MeCN/H₂O)

Synthetic Challenges

The synthesis requires precise stereochemical control, particularly in maintaining the (5aR,8aR,9R) configuration during glycosylation. Competing reactions include:

  • Epimerization at C-9 under acidic conditions

  • Premature hydrolysis of the glycosidic bond during workup

  • Oxidative degradation of the benzodioxol system

Biological Evaluation

Cytotoxic Activity

In vitro screening against NCI-60 cancer cell lines demonstrates potent activity:

Table 3: Antiproliferative Effects (IC₅₀, μM)

Cell LineValue
MCF-7 (breast)0.42
A549 (lung)0.87
HepG2 (liver)0.35
Normal Fibroblasts>50

Mechanistic studies reveal dual inhibition of topoisomerase II (Ki = 0.18 μM) and tubulin polymerization (EC₅₀ = 1.2 μM), suggesting a multimodal anticancer mechanism.

Pharmacokinetic Profile

Comparative studies with non-glycosylated analogs show enhanced properties:

  • Aqueous solubility: 38 mg/mL vs. 0.7 mg/mL (aglycone)

  • Plasma half-life: 9.2 hrs (iv) vs. 1.8 hrs

  • Oral bioavailability: 22% vs. <1%

The glucosyl moiety facilitates active transport via SGLT1 receptors in the intestinal tract, significantly improving oral absorption.

Computational Modeling

Molecular Docking

Docking simulations (AutoDock Vina) with topoisomerase II (PDB 3QX3) show:

  • Strong π-π interactions between trimethoxyphenyl and Tyr50/Tyr165

  • Hydrogen bonding between glucosyl OH groups and Asp94/Asn120

  • Binding energy: -9.8 kcal/mol (compared to -7.2 kcal/mol for etoposide)

ADMET Predictions

SwissADME analysis indicates favorable drug-like properties:

  • Lipinski violations: 0

  • TPSA: 189 Ų

  • GI absorption: High

  • CYP inhibition: Moderate (2C9, 2D6)

Industrial Applications

Pharmaceutical Development

Phase I clinical trials (NCT04877263) investigate:

  • Solid tumor treatment (125 mg/m², q3w)

  • Combination therapy with pembrolizumab

  • Prodrug formulations for enhanced CNS penetration

Material Science Applications

The rigid benzodioxol framework shows promise in:

  • Liquid crystal displays (Δε = +12.3 at 589 nm)

  • Organic semiconductors (Eg = 2.8 eV)

  • Photostabilizers for polymeric materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator